molecular formula C13H22N4O3 B2954057 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea CAS No. 1396680-89-9

1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Cat. No. B2954057
CAS RN: 1396680-89-9
M. Wt: 282.344
InChI Key: YKVCZDMKDXXXJF-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, also known as AZD-5718, is a novel chemical compound that has gained significant attention in the field of pharmaceutical research. It is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acid epoxides. The inhibition of sEH by AZD-5718 has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves the inhibition of sEH, which is an enzyme that catalyzes the hydrolysis of EETs to their corresponding diols. EETs are known to have various beneficial effects, including vasodilation, anti-inflammatory, and anti-fibrotic effects. The inhibition of sEH by 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea leads to the accumulation of EETs, which results in the enhancement of these beneficial effects.
Biochemical and Physiological Effects
The inhibition of sEH by 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have various biochemical and physiological effects. For instance, it has been shown to reduce blood pressure in hypertensive animal models. It has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in various cell types. Additionally, it has been shown to have anti-fibrotic effects, reducing the deposition of collagen in various tissues.

Advantages and Limitations for Lab Experiments

1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, making it a useful tool for investigating the role of sEH in various biological processes. It is also relatively stable and has good solubility in aqueous solutions, making it easy to work with in vitro experiments. However, like any other chemical compound, it has some limitations. For instance, it may have off-target effects that could complicate the interpretation of experimental results. Additionally, it may have limited bioavailability in vivo, which could limit its therapeutic potential.

Future Directions

There are several future directions for research on 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. One potential direction is to investigate its therapeutic potential for the treatment of various diseases, including hypertension, inflammation, and fibrosis. Another potential direction is to investigate its potential as a tool for investigating the role of sEH in various biological processes. Additionally, further studies are needed to investigate its pharmacokinetics and pharmacodynamics in vivo, to determine its suitability as a therapeutic agent. Finally, it may be useful to investigate the potential of 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea as a lead compound for the development of other sEH inhibitors with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves a multi-step process that starts with the reaction of 3-methyl-1,2,4-oxadiazol-5-amine with cyclohexanone to form the corresponding ketoxime. The ketoxime is then reduced to the corresponding amine, which is subsequently reacted with 1-(2-methoxyethyl)-3-isocyanatocyclohexane to form the final product, 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. The synthesis of 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been optimized to yield high purity and good yields, making it suitable for large-scale production.

Scientific Research Applications

The inhibition of sEH by 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have various scientific research applications. For instance, it has been used to investigate the role of sEH in the regulation of blood pressure and vascular function. Studies have shown that the inhibition of sEH by 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea leads to the accumulation of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects. This has led to the suggestion that sEH inhibition by 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea may be a potential therapeutic strategy for the treatment of hypertension and other cardiovascular diseases.

properties

IUPAC Name

1-(2-methoxyethyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-10-15-11(20-17-10)13(6-4-3-5-7-13)16-12(18)14-8-9-19-2/h3-9H2,1-2H3,(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVCZDMKDXXXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

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